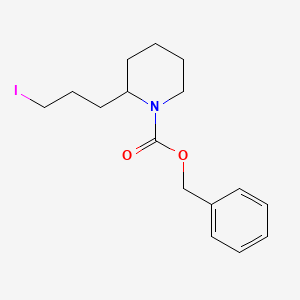
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, an iodopropyl chain, and a piperidine ring, making it a versatile molecule in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Iodopropyl Group: The iodopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an iodide ion.
Formation of Benzyl Ester: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate
- Benzyl 2-(3-bromopropyl)piperidine-1-carboxylate
- Benzyl 2-(3-fluoropropyl)piperidine-1-carboxylate
Comparison:
- Uniqueness: Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs .
- Reactivity: The iodopropyl group is more reactive in nucleophilic substitution reactions compared to chloro, bromo, and fluoro groups, making it a valuable intermediate in organic synthesis .
- Biological Activity: The iodopropyl derivative may exhibit different binding affinities and biological activities due to the larger atomic radius and polarizability of iodine .
Properties
Molecular Formula |
C16H22INO2 |
|---|---|
Molecular Weight |
387.26 g/mol |
IUPAC Name |
benzyl 2-(3-iodopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22INO2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI Key |
NIWZGKYELIWHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCI)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















